3-(1-cyclopropylethyl)-1,4-dimethyl-1H-pyrazol-5-amine
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Overview
Description
3-(1-Cyclopropylethyl)-1,4-dimethyl-1H-pyrazol-5-amine is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound features a cyclopropylethyl group and two methyl groups attached to the pyrazole ring, making it a unique and interesting molecule for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-cyclopropylethyl)-1,4-dimethyl-1H-pyrazol-5-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-cyclopropylethyl-3-methyl-1H-pyrazole with methylamine in the presence of a suitable catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions. The reaction mixture is usually heated to a specific temperature to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency. The use of advanced purification techniques, such as chromatography and crystallization, helps in obtaining the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-(1-Cyclopropylethyl)-1,4-dimethyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions where one or more of its hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in dry solvents like ether or tetrahydrofuran under an inert atmosphere.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, reduction may produce amine derivatives, and substitution reactions can result in various substituted pyrazoles.
Scientific Research Applications
3-(1-Cyclopropylethyl)-1,4-dimethyl-1H-pyrazol-5-amine has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the development of agrochemicals, dyes, and other industrial products
Mechanism of Action
The mechanism of action of 3-(1-cyclopropylethyl)-1,4-dimethyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 1-(1-Cyclopropylethyl)-3-methyl-1H-pyrazol-5-amine
- 1-Isopropyl-3-methyl-1H-pyrazol-5-amine
- 5-Methyl-1-propyl-1H-pyrazol-3-amine
- 1-Ethyl-5-methyl-1H-pyrazol-3-amine
Uniqueness
3-(1-Cyclopropylethyl)-1,4-dimethyl-1H-pyrazol-5-amine is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. The presence of the cyclopropylethyl group and two methyl groups enhances its stability and reactivity, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C10H17N3 |
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Molecular Weight |
179.26 g/mol |
IUPAC Name |
5-(1-cyclopropylethyl)-2,4-dimethylpyrazol-3-amine |
InChI |
InChI=1S/C10H17N3/c1-6(8-4-5-8)9-7(2)10(11)13(3)12-9/h6,8H,4-5,11H2,1-3H3 |
InChI Key |
LGNDIQVRJNKOQB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(N=C1C(C)C2CC2)C)N |
Origin of Product |
United States |
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